3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is a β-amino acid derivative characterized by the presence of an amino group, a hydroxyphenyl group, and a fluorine atom attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-hydroxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 4-fluoro-3-hydroxybenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-keto-3-(4-fluoro-3-hydroxyphenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(4-fluoro-3-aminophenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(4-substituted-3-hydroxyphenyl)propanoic acid.
Scientific Research Applications
3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role as a metabolic intermediate and its effects on enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the fluorine atom, which may result in different biological activity and reactivity.
3-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical properties and applications.
3-Amino-3-(4-methylphenyl)propanoic acid: The presence of a methyl group instead of fluorine alters its hydrophobicity and potential interactions.
Uniqueness: The presence of the fluorine atom in 3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid imparts unique properties such as increased metabolic stability, altered electronic effects, and potential for specific biological interactions, distinguishing it from its analogs .
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14) |
InChI Key |
GXLWXXLLHDVLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.